2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one
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Overview
Description
2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one is a chemical compound with the molecular formula C₁₂H₁₂ClFO and a molecular weight of 226.67 g/mol . It is characterized by the presence of a cyclohexanone ring substituted with a 4-chloro-3-fluorophenyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-chloro-3-fluorobenzene under specific conditions. One common method includes the use of a Grignard reagent, where 4-chloro-3-fluorophenyl magnesium bromide reacts with cyclohexanone to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one is utilized in various scientific research applications:
Chemistry: It serves as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its effects on specific molecular targets, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies on its mechanism of action are still being conducted to fully understand its effects .
Comparison with Similar Compounds
2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one can be compared to other similar compounds, such as:
- 2-(4-Chlorophenyl)cyclohexan-1-one
- 2-(3-Fluorophenyl)cyclohexan-1-one
- 2-(4-Fluorophenyl)cyclohexan-1-one
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities. The presence of both chloro and fluoro groups in this compound makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C12H12ClFO |
---|---|
Molecular Weight |
226.67 g/mol |
IUPAC Name |
2-(4-chloro-3-fluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H12ClFO/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h5-7,9H,1-4H2 |
InChI Key |
VMGMCPGIHCHIBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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